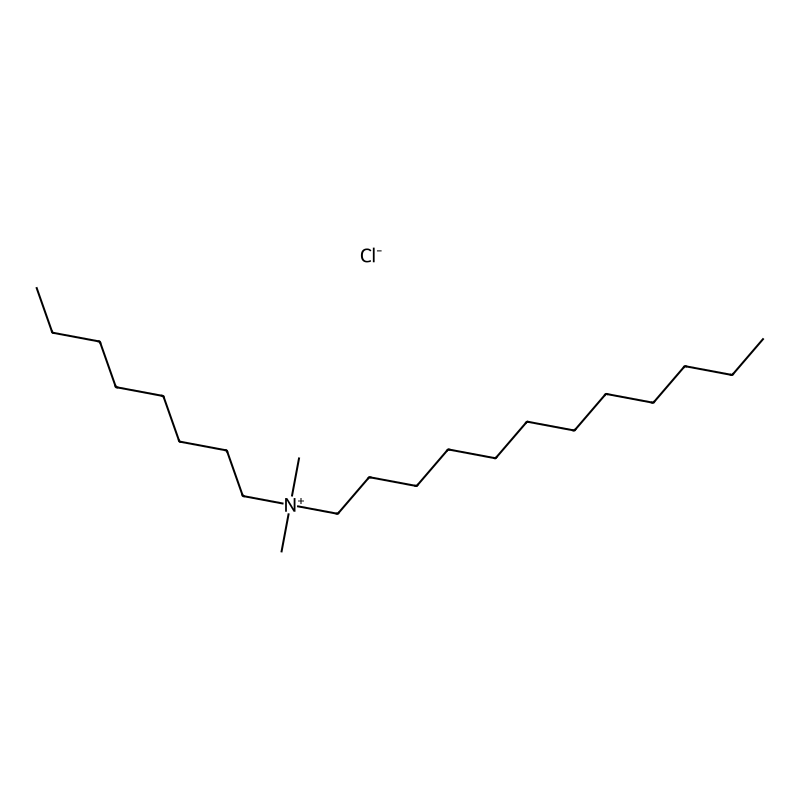

Octyl dodecyl dimethyl ammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antibacterial Properties

Octyl dodecyl dimethyl ammonium chloride (ODDAC) is a type of quaternary ammonium compound (QAC) that has been studied for its antibacterial properties. These studies have explored its effectiveness against a broad spectrum of bacteria, including some strains that are resistant to traditional antibiotics []. The mechanism of action for ODDAC is thought to involve disruption of the bacterial cell membrane, which can lead to cell death [].

Antifungal Properties

In addition to its antibacterial properties, ODDAC has also been investigated for its antifungal activity. Research suggests that ODDAC can be effective against a variety of fungi, including some that are known to cause hospital-acquired infections []. Similar to its antibacterial action, ODDAC's antifungal properties are believed to be due to its ability to disrupt fungal cell membranes [].

Octyl dodecyl dimethyl ammonium chloride is a quaternary ammonium compound with the molecular formula and a molecular weight of approximately 370.1 g/mol. This compound is characterized by its long hydrocarbon chains, which contribute to its surfactant properties. It typically appears as a clear, pale yellow liquid and is soluble in water, making it suitable for various applications in industrial and agricultural settings. The compound exhibits excellent surface activity, stability, and biodegradability, which are essential for its effectiveness in controlling microbial growth in water systems and other environments .

Octyl dodecyl dimethyl ammonium chloride acts primarily as a surfactant and biocide. Its chemical structure allows it to interact with cell membranes of microorganisms, leading to disruption of lipid bilayers. This mechanism results in bacteriostatic or bactericidal effects depending on the concentration used. When applied at higher concentrations, it can effectively kill bacteria and fungi by causing cell lysis . The compound can also participate in various

Octyl dodecyl dimethyl ammonium chloride can be synthesized through the quaternization of dimethylamine with octyl and dodecyl halides (typically chlorides). The general synthesis process involves:

- Preparation of Dimethylamine: Dimethylamine is reacted with an alkyl halide (octyl or dodecyl chloride) under basic conditions.

- Quaternization Reaction: The resulting tertiary amine undergoes quaternization by reacting with another alkyl halide to form the final quaternary ammonium salt.

- Purification: The product is purified through distillation or crystallization to obtain octyl dodecyl dimethyl ammonium chloride in its desired form .

Octyl dodecyl dimethyl ammonium chloride has diverse applications across several industries:

- Biocide: Used as a disinfectant in hospitals, hotels, and food processing facilities due to its antimicrobial properties.

- Water Treatment: Employed in industrial water systems for controlling microbial growth in cooling towers and recirculating water systems.

- Wood Preservation: Acts as a wood preservative agent to protect against fungal decay.

- Agriculture: Utilized as a fungicide in agricultural practices to protect crops from fungal infections .

Studies on the interactions of octyl dodecyl dimethyl ammonium chloride with biological systems have shown that it can lead to both beneficial antimicrobial effects and potential toxicity. Research indicates that while it effectively eliminates pathogens, it may also cause skin irritation or sensitization upon contact. Furthermore, there is evidence suggesting that prolonged exposure could contribute to microbial resistance when used sub-lethally, highlighting the need for careful application and monitoring .

Several compounds share structural similarities with octyl dodecyl dimethyl ammonium chloride, particularly within the class of quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Octyl dodecyl dimethyl ammonium chloride | Broad-spectrum antimicrobial activity | |

| Didecyldimethylammonium chloride | Effective against bacteria; used widely as a disinfectant | |

| Decyldimethyloctylammonium chloride | Similar antimicrobial properties; often used for hard surfaces | |

| Dimethyldioctadecylammonium chloride | Longer hydrocarbon chain; used for different applications including surface disinfection | |

| Benzalkonium chloride | Variable | Commonly used as a disinfectant but may have more pronounced toxicity |

Octyl dodecyl dimethyl ammonium chloride stands out due to its balance between efficacy and biodegradability, making it suitable for environmentally sensitive applications .